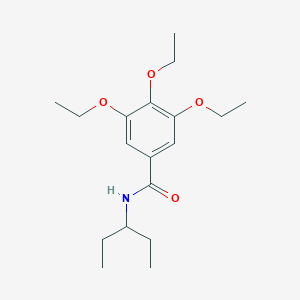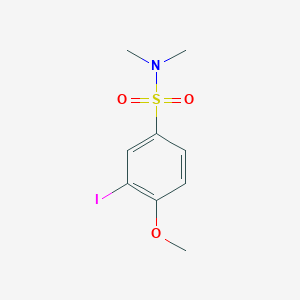
N-(3-ethylphenyl)-N'-(2-methoxy-5-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-N'-(2-methoxy-5-methylphenyl)thiourea, commonly known as EMPTU, is a thiourea derivative that has been extensively studied for its potential applications in scientific research. EMPTU is a white crystalline solid that is soluble in organic solvents and exhibits a range of biochemical and physiological effects. In
科学的研究の応用
EMPTU has been studied for a range of scientific research applications, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. EMPTU has also been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of EMPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EMPTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. EMPTU has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
EMPTU exhibits a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. EMPTU has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EMPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using EMPTU in lab experiments is its relatively low toxicity compared to other thiourea derivatives. EMPTU has been shown to have low cytotoxicity in normal cells, making it a potentially safe candidate for further development as a therapeutic agent. However, one of the limitations of using EMPTU in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for research on EMPTU. One direction is the development of EMPTU derivatives with improved solubility and bioavailability. Another direction is the investigation of EMPTU's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of EMPTU and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, EMPTU is a thiourea derivative that has been extensively studied for its potential applications in scientific research. EMPTU exhibits a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. While there are some limitations to using EMPTU in lab experiments, such as its limited solubility in water, there are also several potential future directions for research on this compound. Further investigation of EMPTU's mechanism of action and potential therapeutic applications could lead to the development of new and effective treatments for a range of diseases.
合成法
EMPTU can be synthesized using a variety of methods, including the reaction of 3-ethylbenzoyl isothiocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization.
特性
IUPAC Name |
1-(3-ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-4-13-6-5-7-14(11-13)18-17(21)19-15-10-12(2)8-9-16(15)20-3/h5-11H,4H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEQVASSSGXGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)

![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5712052.png)



